

"1-Fluoro-4-(4-iodophenoxy)benzene" CAS number 886762-45-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Fluoro-4-(4-iodophenoxy)benzene
Cat. No.:	B2690469

[Get Quote](#)

An In-Depth Technical Guide to **1-Fluoro-4-(4-iodophenoxy)benzene**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Fluoro-4-(4-iodophenoxy)benzene** (CAS No. 886762-45-4), a diaryl ether of significant interest in the fields of medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Overview

1-Fluoro-4-(4-iodophenoxy)benzene is a halogenated diaryl ether. The presence of both a fluorine and an iodine atom on the aromatic rings imparts unique reactivity and properties, making it a valuable building block in organic synthesis. The ether linkage provides a stable, yet flexible, core structure.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	886762-45-4 [1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₈ FIO [2] [3] [4]
Molecular Weight	314.10 g/mol [2] [4]
IUPAC Name	1-fluoro-4-(4-iodophenoxy)benzene [4]
Synonyms	4-(4-Fluorophenoxy)iodobenzene, 4-Fluoro-4'-iododiphenyl ether [3] [4] [5]
Appearance	Solid [4]
Topological Polar Surface Area	9.2 Å ² [4]
Rotatable Bond Count	2 [4]
Storage Temperature	2-8°C [4] [5]

Synthesis: The Ullmann Condensation Approach

The most prevalent and industrially scalable method for synthesizing diaryl ethers like **1-Fluoro-4-(4-iodophenoxy)benzene** is the Ullmann condensation. This copper-catalyzed reaction forms a C-O bond between a phenol and an aryl halide.[\[6\]](#)[\[7\]](#) The reaction's efficiency has been significantly improved from its original discovery in 1905 through the development of various ligands and milder reaction conditions, making it a more economical alternative to palladium-catalyzed methods.[\[7\]](#)[\[8\]](#)

Mechanistic Rationale

The Ullmann condensation involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[\[6\]](#) While the exact mechanism can vary depending on the specific catalyst system, a generally accepted pathway involves the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper catalyst. The choice of an appropriate ligand can accelerate the reaction, allowing for lower temperatures and broader substrate scope, even with sterically hindered partners.[\[7\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of 1-Fluoro-4-(4-iodophenoxy)benzene

This protocol describes a generalized Ullmann-type synthesis adapted for the target molecule, based on modern methodologies that employ copper(I) catalysts with a suitable ligand and base.[\[7\]](#)[\[9\]](#)

Reactants:

- 4-Fluorophenol
- 1,4-Diiodobenzene
- Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)[\[7\]](#)
- A suitable ligand (e.g., salicylaldoxime, dimethylglyoxime)[\[7\]](#)
- Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[\[7\]](#)[\[10\]](#)
- Solvent (e.g., Acetonitrile, Toluene, or Xylene)[\[7\]](#)[\[10\]](#)

Step-by-Step Procedure:

- Inert Atmosphere: To an oven-dried reaction vessel, add the copper(I) catalyst (e.g., 5 mol% CuI) and the ligand (e.g., 10 mol%). The vessel is then sealed and purged with an inert gas, such as argon or nitrogen.
- Reagent Addition: Under the inert atmosphere, add 4-fluorophenol (1.0 equivalent), 1,4-diiodobenzene (1.1 equivalents), and the base (e.g., 2.0 equivalents of Cs₂CO₃).
- Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) via syringe. The use of molecular sieves can be beneficial to prevent side reactions caused by moisture.[\[7\]](#)
- Reaction: Heat the mixture to the appropriate temperature (typically 80-140°C, depending on the solvent and catalyst system) and stir for 12-24 hours.[\[10\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **1-fluoro-4-(4-iodophenoxy)benzene**.

Synthesis Workflow Diagram

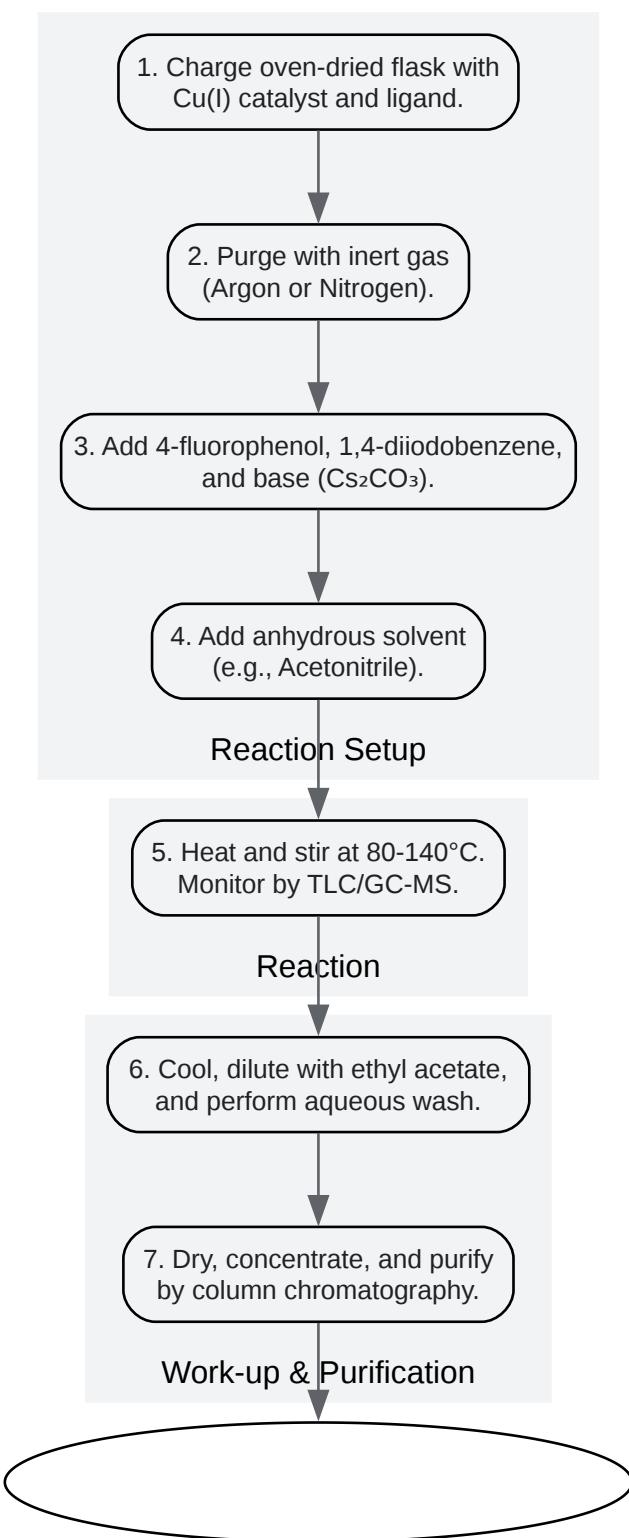


Figure 1: Ullmann Condensation Workflow

[Click to download full resolution via product page](#)

Caption: Ullmann Condensation Workflow for Synthesis.

Analytical Characterization

Confirming the identity and purity of the final product is critical. Standard analytical techniques are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the chemical structure. For **1-fluoro-4-(4-iodophenoxy)benzene**, one would expect characteristic aromatic signals. The proton NMR of the precursor, 1-fluoro-4-iodobenzene, shows signals in the aromatic region, which would be further split and shifted upon ether formation.[11]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (314.10 g/mol).[2]
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-F and C-I bonds on the aromatic rings. The IR spectrum of the precursor 1-fluoro-4-iodobenzene is available for reference.[12]

Applications in Research and Drug Development

1-Fluoro-4-(4-iodophenoxy)benzene is not typically an end-product but rather a versatile intermediate. Its utility stems from the distinct reactivity of its two halogen substituents.

A Bifunctional Building Block

The fluorine and iodine atoms provide orthogonal handles for further synthetic transformations.

- The Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[13][14] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.
- The Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[15][16] The presence of the fluorine atom can significantly improve the pharmacokinetic profile of a molecule.

Role in Medicinal Chemistry and Materials Science

This compound serves as a key starting material for the synthesis of more complex molecules with potential applications as:

- Pharmaceuticals: The diaryl ether motif is present in numerous biologically active compounds. This building block allows for the creation of novel drug candidates.[8][15]
- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the biological activity of pesticides and herbicides.[15][17]
- Advanced Materials: The unique electronic properties conferred by the fluoro and iodo groups make this a useful intermediate for developing liquid crystals, polymers, and other functional materials.[13][17]

Logical Flow of Application

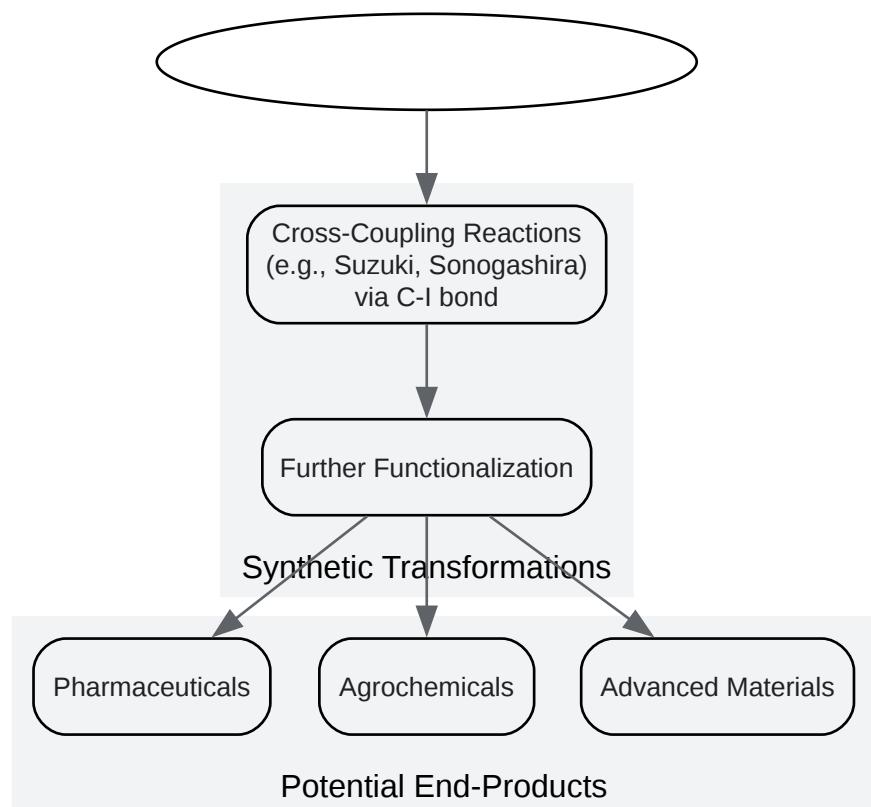


Figure 2: Application Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic utility and application pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-fluoro-4-(4-iodophenoxy)benzene** is not readily available, safety precautions can be inferred from related haloaromatic compounds.[\[18\]](#) [\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[\[18\]](#)[\[22\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[18\]](#)[\[19\]](#)[\[20\]](#) Avoid contact with skin and eyes.[\[19\]](#)[\[20\]](#) Wash hands thoroughly after handling.[\[18\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[18\]](#)[\[22\]](#)
- First Aid:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[18\]](#)[\[19\]](#)
 - In case of skin contact: Wash off with soap and plenty of water.[\[18\]](#)[\[19\]](#)
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[\[18\]](#)[\[19\]](#)
 - If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[19\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[18\]](#)

Conclusion

1-Fluoro-4-(4-iodophenoxy)benzene is a strategically important synthetic intermediate. Its diaryl ether core, combined with the orthogonally reactive fluoro and iodo substituents, makes it

a valuable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. The robust and scalable Ullmann condensation provides a reliable method for its synthesis, paving the way for the development of novel and complex molecules. Proper handling and adherence to safety protocols are essential when working with this and related chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 886762-45-4|1-Fluoro-4-(4-iodophenoxy)benzene|BLD Pharm [bldpharm.com]
- 2. 1-Fluoro-4-(4-iodophenoxy)benzene [oakwoodchemical.com]
- 3. 1-Fluoro-4-(4-iodophenoxy)benzene,97%,价格-幺米Lab实验室 [ymilab.com]
- 4. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]
- 5. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]
- 6. synarchive.com [synarchive.com]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]
- 12. 4-Fluoriodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbanno.com [nbanno.com]
- 14. nbanno.com [nbanno.com]
- 15. nbanno.com [nbanno.com]
- 16. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]

- 18. fishersci.com [fishersci.com]
- 19. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 20. lobachemie.com [lobachemie.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["1-Fluoro-4-(4-iodophenoxy)benzene" CAS number 886762-45-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2690469#1-fluoro-4-4-iodophenoxy-benzene-cas-number-886762-45-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com